10-Nitrooleate-d17
Description
Overview of Endogenous Nitro-Fatty Acids (NO2-FAs) as Signaling Molecules in Biological Systems
Endogenous nitro-fatty acids (NO2-FAs) are a class of lipid-derived signaling molecules formed through the interaction of unsaturated fatty acids with nitric oxide (NO) and related reactive nitrogen species. mdpi.comcsic.es These molecules are recognized as potent electrophiles that can exert significant influence over various intracellular pathways. mdpi.com NO2-FAs are involved in metabolic regulation, anti-inflammatory responses, and the activation of antioxidant signaling pathways. mdpi.comhep.com.cn
Their mechanism of action often involves the post-translational modification of proteins through a process called nitroalkylation. mdpi.com In this process, the electrophilic nitroalkene group of the NO2-FA reacts with nucleophilic residues on proteins, such as cysteine and histidine, forming reversible adducts. mdpi.comresearchgate.netnih.gov This modification can alter protein function and distribution, thereby regulating key signaling pathways like the Keap1-Nrf2 system, which is a primary regulator of cellular responses to oxidative stress, and activating peroxisome proliferator-activated receptors (PPARs). mdpi.comcaymanchem.comcaymanchem.com
NO2-FAs, including nitro-oleic acid (NO2-OA) and nitro-linoleic acid (NO2-LA), have been detected in human plasma and tissues, both as free acids and esterified in complex lipids like phospholipids. caymanchem.comimrpress.comwindows.net Their presence and signaling capabilities underscore their importance as endogenous mediators in cellular physiology and pathophysiology. hep.com.cnnih.gov
Formation Mechanisms of Nitro-Fatty Acids (NO2-FAs) In Vivo
The formation of nitro-fatty acids in vivo is a non-enzymatic process driven by reactions between unsaturated fatty acids and reactive nitrogen species under conditions of inflammatory or metabolic stress. researchgate.netnih.gov Several pathways have been identified that lead to the nitration of fatty acids.
Key mechanisms for the nitration of oleic acid include:
Peroxynitrite-mediated nitration : Peroxynitrite (ONOO⁻), a powerful oxidant formed from the reaction of nitric oxide (•NO) with superoxide (B77818) (O2•−), can mediate the nitration of oleic acid. caymanchem.comcaymanchem.comcaymanchem.com
Acidified Nitrite (B80452) : In acidic environments, such as the stomach or within phagocytic lysosomes, nitrite (NO₂⁻) can be protonated to form nitrous acid (HNO₂). This can lead to the generation of nitrogen dioxide (•NO₂), a key nitrating agent. caymanchem.comcaymanchem.combjournal.org This process is a recognized pathway for the formation of NO2-FAs. researchgate.net
Myeloperoxidase (MPO)-Mediated Nitration : The enzyme myeloperoxidase, released by neutrophils during inflammation, can use hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻) to produce nitrating species. caymanchem.comcaymanchem.comcaymanchem.comlabclinics.com MPO can oxidize nitrite to nitrogen dioxide (•NO₂), which then nitrates unsaturated fatty acids. nih.gov
These reactions typically involve the addition of nitrogen dioxide (•NO₂) across the double bond of the fatty acid, resulting in the formation of various regioisomers. researchgate.net In the case of oleic acid, nitration yields two primary regioisomers, 9-nitrooleate and 10-nitrooleate (B15139382), in roughly equal proportions. caymanchem.comcaymanchem.comcaymanchem.com
Table 1: In Vivo Formation Mechanisms of Nitro-Oleic Acid
| Mechanism | Key Reactants | Environment | Resulting Species |
| Peroxynitrite-mediated | Oleic Acid, Peroxynitrite (ONOO⁻) | Sites of inflammation, oxidative stress | 9- and 10-Nitrooleate |
| Acidified Nitrite | Oleic Acid, Nitrite (NO₂⁻) | Acidic conditions (e.g., gastric lumen) | 9- and 10-Nitrooleate |
| Myeloperoxidase (MPO) | Oleic Acid, H₂O₂, Nitrite (NO₂⁻) | Inflammatory sites with neutrophil activity | 9- and 10-Nitrooleate |
Significance of Oleate Nitration and Deuterium (B1214612) Labeling (d17) for Research Applications
The nitration of oleic acid is significant because it produces bioactive signaling molecules, 9- and 10-nitrooleate (NO2-OA), which are found endogenously in humans. caymanchem.comcaymanchem.com These molecules are ligands for PPARs and are involved in anti-inflammatory signaling, making them important targets for research into metabolic and inflammatory diseases. hep.com.cnnih.govcaymanchem.com Accurate quantification of these specific isomers in biological samples is crucial for understanding their physiological roles.
This is where deuterium labeling becomes essential. 10-Nitrooleate-d17 is a deuterated analog of 10-nitrooleate, meaning that 17 hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. labscoop.com This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties.
The primary research application of this compound is its use as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlabscoop.combertin-bioreagent.com When analyzing a biological sample, a known amount of this compound is added. Because it is chemically almost identical to the non-labeled (endogenous) 10-nitrooleate, it behaves similarly during sample extraction, purification, and chromatographic separation. However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate measurement of the endogenous 10-nitrooleate concentration by comparing its signal intensity to that of the known amount of the d17 standard.
Historical Perspective and Current Research Landscape of this compound
The study of this compound is intrinsically linked to the broader discovery and characterization of nitro-fatty acids. Research into the convergence of nitric oxide signaling and lipid metabolism led to the identification of nitrated fatty acids in the early 2000s. researchgate.netcaymanchem.com Initial findings identified these molecules in human blood and urine and established them as a new class of endogenous signaling mediators. caymanchem.com
As research progressed, the need for robust analytical methods to accurately quantify these low-concentration lipids in complex biological matrices became apparent. The development of stable isotope-labeled internal standards was a critical step forward. The synthesis of this compound provided researchers with a reliable tool for mass spectrometry-based quantification. caymanchem.comlabscoop.combertin-bioreagent.com
The current research landscape heavily relies on such tools. This compound is used in lipidomics and metabolomics studies to investigate the role of NO2-OA in various physiological and pathological states, including cardiovascular disease, inflammation, and metabolic syndrome. hep.com.cnimrpress.comcaymanchem.com Its application allows for the precise tracking of changes in endogenous NO2-OA levels, helping to elucidate the mechanisms of action and therapeutic potential of these signaling lipids. hep.com.cnpnas.org
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | 10-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid |
| Molecular Formula | C18H16D17NO4 |
| Formula Weight | 344.6 |
| CAS Number | 2749984-40-3 |
| Purity | ≥99% deuterated forms (d1-d17) |
| Primary Application | Internal standard for GC- or LC-MS quantification |
Properties
Molecular Formula |
C18H16D17NO4 |
|---|---|
Molecular Weight |
344.6 |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2 |
InChI Key |
WRADPCFZZWXOTI-RAGXLMKJSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])/C([N+]([O-])=O)=CCCCCCCCC(O)=O |
Synonyms |
10-Nitrooleic Acid-d17; 10-nitro-9-trans-Octadecenoic Acid-d17 |
Origin of Product |
United States |
Synthesis and Preparation of 10 Nitrooleate D17 for Research Applications
Chemical Synthesis Methodologies for Nitrooleates
The synthesis of nitrooleates, including the deuterated analogue 10-Nitrooleate-d17, presents unique chemical challenges. A primary consideration is the protection of the carboxylic acid group to prevent unwanted side reactions during the nitration process. Common strategies involve the conversion of the carboxylic acid to an ester, such as a methyl or allyl ester, which can be later cleaved to yield the final free fatty acid. nih.gov
One established method for introducing the nitro group onto the oleic acid backbone is through a nitro-aldol condensation (Henry reaction). This approach offers a high degree of regiochemical control, ensuring the nitro group is positioned at the desired carbon. The synthesis of nitro-fatty acids can be complex, often requiring multi-step procedures to achieve the desired isomer with high purity. acs.org The reaction conditions, including the choice of nitrating agent and solvent, are critical to maximize the yield of the desired product and minimize the formation of unwanted byproducts.
Isotopic Labeling Strategies: Specific Synthesis of this compound
The synthesis of this compound specifically requires the use of a deuterated precursor, oleic acid-d17. caymanchem.com The formal chemical name for this compound is 10-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid, which indicates that the deuterium (B1214612) atoms are located on the terminal portion of the fatty acid chain. caymanchem.comnih.gov
The preparation of the deuterated oleic acid precursor is a critical step. While direct deuteration of oleic acid is challenging due to the presence of the double bond, methods have been developed for the synthesis of highly deuterated oleic acid from saturated precursors. nih.govansto.gov.aueuropa.eu For instance, deuterated nonanoic acid and deuterated azelaic acid can be synthesized through metal-catalyzed hydrothermal H/D exchange reactions and then coupled to form the deuterated oleic acid backbone. nih.govansto.gov.au
Once the oleic acid-d17 precursor is obtained, the nitration reaction is carried out. This is typically achieved by reacting the deuterated oleic acid with a nitrating agent, which introduces a nitro group across the double bond. This process can result in the formation of two regioisomers, 9-nitrooleate and 10-nitrooleate (B15139382), often in roughly equal proportions. ansto.gov.aueuropa.eu Subsequent purification is therefore necessary to isolate the desired this compound isomer.
Purification and Analytical Characterization for Research Purity
Achieving high purity is paramount for the use of this compound as an internal standard in research. A purity of ≥99% deuterated forms is typically required. caymanchem.com Following the synthesis, a multi-step purification process is employed to isolate the this compound from the reaction mixture, which may contain unreacted starting materials, the 9-nitrooleate-d17 (B8050251) regioisomer, and other byproducts.
Preparative thin-layer chromatography (TLC) is a common and effective technique for the purification of small quantities of nitro-fatty acids. sorbtech.comrochester.edu This method allows for the separation of compounds based on their polarity, enabling the isolation of the desired product. rochester.edu The isolated compound is then scraped from the TLC plate and eluted with a suitable solvent. rochester.edu For larger scale purifications, column chromatography may be employed.
Following purification, a suite of analytical techniques is used to confirm the identity, purity, and structural integrity of the this compound.
Analytical Techniques for Characterization:
| Technique | Purpose | Expected Results for this compound |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. acs.orgnih.govlipidmaps.org | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C18H16D17NO4), which is approximately 344.6 g/mol . caymanchem.com The isotopic distribution will confirm the high percentage of deuterium incorporation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile derivatives of the compound. lipidmaps.org | After derivatization (e.g., methylation), the GC-MS analysis will provide a retention time characteristic of the nitrooleate methyl ester and a mass spectrum confirming its identity and deuteration. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate the compound from complex mixtures and provide mass information. acs.orgnih.govlipidmaps.org | LC-MS is a powerful tool for analyzing nitro-fatty acids, allowing for the separation of 9- and 10-nitrooleate isomers and providing their respective mass spectra. lipidmaps.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise molecular structure and confirm the positions of the deuterium atoms. acs.orgnih.govtandfonline.com | ¹H NMR spectra will show a significant reduction in signal intensity for the protons that have been replaced by deuterium. ²H NMR can be used to directly observe the deuterium signals, confirming their locations on the fatty acid chain. |
Through the careful application of these synthesis, purification, and characterization methods, researchers can obtain high-purity this compound, a critical tool for advancing our understanding of the biological roles of nitro-fatty acids.
Metabolism and Disposition of 10 Nitrooleate D17 in Biological Systems
Absorption and Systemic Distribution Studies in Pre-clinical Models
Following administration in pre-clinical models, nitro-fatty acids like 10-nitrooleate (B15139382) are absorbed and undergo systemic distribution. nih.gov Studies utilizing radiolabeled 10-nitro-[¹⁴C]oleic acid in rats, a method analogous to using deuterated tracers for tracking, have shown that upon absorption, the compound and its metabolites distribute to various organs. nih.govnih.gov
Initial distribution is observed in tissues with high blood flow and metabolic activity. nih.gov Subsequent analysis reveals a more specific and prolonged accumulation in other tissues.
Key Distribution Sites:
Primary Distribution Organs: Kidney, liver, lungs, and heart show initial distribution. nih.gov
Long-term Accumulation: A notable and lasting accumulation occurs in both brown and white adipose tissue, where the compound can be detected for over two weeks. nih.govnih.govresearchgate.net
This preferential sequestration in adipose tissue suggests a unique pharmacokinetic profile, where fat depots may act as a reservoir for the compound and its metabolites. nih.govresearchgate.net
Table 1: Tissue Distribution of Nitrooleate and its Metabolites in Pre-clinical Models Data synthesized from autoradiography and mass spectrometry studies.
| Tissue | Distribution Level | Time Frame | Reference |
|---|---|---|---|
| Adipose Tissue (White & Brown) | High, long-lasting accumulation | > 2 weeks | nih.gov, researchgate.net, nih.gov |
| Liver | High | Early phase | nih.gov, imrpress.com |
| Kidney | High | Early phase | nih.gov, nih.gov |
| Lungs | Moderate | Early phase | nih.gov |
| Heart | Moderate | Early phase | nih.gov |
| Plasma | Transient | Circulating | imrpress.com |
Biotransformation Pathways and Metabolite Identification Using Deuterated Tracers
The biotransformation of 10-nitrooleate is a critical aspect of its disposition. The use of deuterated tracers like 10-nitrooleate-d17 allows for the precise identification and quantification of its metabolic products against a background of endogenous lipids. medchemexpress.comcaymanchem.com The primary metabolic pathways involve reduction, chain shortening via β-oxidation, and conjugation. nih.govimrpress.commdpi.com
One of the initial and major biotransformation steps is the saturation of the electrophilic double bond. This reaction is catalyzed by prostaglandin (B15479496) reductase 1 (PTGR1) and converts 10-nitrooleate into its saturated, non-electrophilic counterpart. nih.gov
Following this initial step, both the parent compound and its saturated metabolite can undergo further metabolism.
Identified Metabolic Pathways:
Reduction/Saturation: The double bond of 10-nitrooleate is reduced to form nitro-stearic acid (NO₂-SA). nih.gov
β-Oxidation: Both 10-nitrooleate and NO₂-SA can be shortened by two-carbon units in several rounds of β-oxidation, leading to a series of chain-shortened metabolites. nih.govimrpress.com
Conjugation: Reversible conjugation with glutathione (B108866) (GSH) occurs, forming adducts that can circulate in the plasma. imrpress.commdpi.com
Esterification into Complex Lipids: The parent compound and its metabolites are incorporated into various lipid classes. Nitro-fatty acids are found preferentially in monoacyl- and diacyl-glycerides, while their reduced metabolites are highly enriched in triacylglycerides, particularly within adipose tissue. nih.govresearchgate.netmdpi.com
Table 2: Major Metabolites of 10-Nitrooleate Identified Using Isotopic Tracers
| Metabolite | Biotransformation Pathway | Description | Reference |
|---|---|---|---|
| Nitro-stearic acid (NO₂-SA) | Saturation | Reduction of the double bond by PTGR1. | nih.gov |
| Dinor (C16) NO₂-FA | β-Oxidation | Two-carbon chain shortening. | nih.gov |
| Tetranor (C14) NO₂-FA | β-Oxidation | Four-carbon chain shortening. | nih.gov |
| Hexanor (C12) NO₂-FA | β-Oxidation | Six-carbon chain shortening. | nih.gov |
| Glutathione Conjugates | Conjugation | Reversible adduction to glutathione. | imrpress.com, mdpi.com |
| Esterified NO₂-FA | Esterification | Incorporation into triglycerides, phospholipids, etc. | mdpi.com, researchgate.net, nih.gov |
Elimination Kinetics in Experimental Systems
The elimination of 10-nitrooleate and its metabolites from the body involves multiple routes. While some of the compound is metabolized and incorporated into lipid stores, the water-soluble metabolites are cleared from circulation. nih.gov
The primary route for the excretion of metabolized nitro-fatty acids is through the kidneys. nih.govimrpress.com Metabolites generated in the liver and other tissues are transported via the bloodstream to the kidneys for filtration and subsequent elimination in the urine. imrpress.com
However, the kinetics are significantly influenced by the substantial uptake and retention in adipose tissue. nih.govnih.gov This sequestration leads to a prolonged half-life of the compound's metabolites in the body, as they are slowly released from fat stores over time. This extended presence may contribute to the long-lasting signaling actions observed in preclinical studies. researchgate.net
Role of Isotopic Labeling (d17) in Metabolic Fate Elucidation
The use of stable isotope-labeled compounds is fundamental to modern metabolic research. nih.gov this compound serves as an ideal internal standard and tracer for studying the metabolic fate of 10-nitrooleate for several key reasons. bertin-bioreagent.commedchemexpress.comcaymanchem.com
Precise Quantification: The deuterium-labeled d17 variant is chemically indistinguishable from the endogenous or administered unlabeled 10-nitrooleate in terms of its biological processing. nih.gov However, its increased mass (due to the 17 deuterium (B1214612) atoms) allows it to be clearly distinguished and quantified separately from the unlabeled form using mass spectrometry (LC-MS/MS). caymanchem.comscribd.com This allows researchers to spike biological samples with a known amount of this compound to accurately calculate the concentration of the unlabeled compound and its metabolites. bertin-bioreagent.comcaymanchem.com
Tracing Metabolic Pathways: By administering this compound to preclinical models, researchers can track the appearance of the d17 label in various downstream metabolites. medchemexpress.com This unequivocally confirms that these metabolites originate from the administered compound, enabling the confident mapping of biotransformation pathways, such as β-oxidation and reduction, without ambiguity from the endogenous pool of fatty acids. nih.govmdpi.com
Distinguishing from Endogenous Pools: Organisms naturally contain nitro-fatty acids. mdpi.com Without isotopic labeling, it would be impossible to determine whether the detected metabolites came from an externally administered dose or from the body's own production. The d17 label makes this distinction clear, which is crucial for understanding the pharmacokinetics and metabolism of the exogenous compound. medchemexpress.comnih.gov
Molecular Mechanisms of Action of 10 Nitrooleate D17
Covalent Modification of Proteins: S-Alkylation and Michael Addition
A primary mechanism through which 10-nitrooleate (B15139382) exerts its biological effects is via the direct covalent modification of proteins. mdpi.com As a nitroalkene, it possesses a strong electron-withdrawing nitro group conjugated with a double bond. This chemical structure renders the β-carbon atom highly electrophilic, making it susceptible to nucleophilic attack through a process known as Michael addition. masterorganicchemistry.comnih.gov
Within the cellular environment, nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine and the imidazole (B134444) group of histidine, can act as Michael donors. mdpi.com The reaction of 10-nitrooleate with a cysteine residue results in S-alkylation, forming a stable covalent bond. nih.gov This post-translational modification, termed nitroalkylation, can alter the protein's structure, function, stability, and interaction with other molecules. mdpi.combiorxiv.org The reversibility of this modification, potentially through the action of thiols like glutathione (B108866), adds a dynamic layer to this signaling paradigm, allowing for transient regulation of protein function. researchgate.net
This capacity for covalent modification underlies many of nitro-oleate's anti-inflammatory and cytoprotective actions, as it directly targets key signaling proteins and transcription factors. mdpi.combiorxiv.org
Table 1: Selected Protein Targets of Nitroalkylation by Nitro-Fatty Acids
| Protein Target | Associated Pathway/Function | Consequence of Modification | References |
| Keap1 | Redox Sensing (Nrf2 Pathway) | Inhibition of Nrf2 degradation, leading to antioxidant gene expression. | researchgate.net |
| NF-κB (p65 subunit) | Inflammation | Inhibition of DNA binding, reducing pro-inflammatory gene expression. | researchgate.netnih.govnih.gov |
| PPARγ | Metabolism, Inflammation | Activation of receptor activity. | researchgate.net |
| STAT3 | Inflammation, Cell Proliferation | Inhibition of phosphorylation and activation. | biorxiv.orgresearchgate.net |
| RXRα | Nuclear Receptor Signaling | Covalent adduction, potential modulation of function. | biorxiv.orgnih.gov |
| NR3C1 (Glucocorticoid Receptor) | Steroid Hormone Signaling | Covalent modification and inhibition of ligand binding. | biorxiv.orgnih.gov |
Interactions with Specific Molecular Targets and Receptors (e.g., PPARγ, PPARδ, PPARα)
10-Nitrooleate and its isomers are recognized as endogenous ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation. caymanchem.commedchemexpress.com OA-NO2 interacts with and activates multiple PPAR isoforms, including PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. medchemexpress.comcaymanchem.com
The activation of these receptors is concentration-dependent. caymanchem.com In reporter gene assays, the mixture of 9- and 10-nitrooleate induces transactivation of PPARγ, PPARδ, and PPARα. caymanchem.com Specifically for PPARγ, OA-NO2 demonstrates potent activation, with a 1 µM concentration causing an approximately seven-fold increase in activity. caymanchem.comcaymanchem.com This interaction is functionally significant, as evidenced by the ability of OA-NO2 to promote the differentiation of 3T3-L1 preadipocytes into adipocytes at a concentration of 3 µM, a process governed by PPARγ. caymanchem.comcaymanchem.com The binding of nitro-fatty acids to the ligand-binding domain of PPARγ initiates a conformational change that recruits coactivator proteins and initiates the transcription of target genes involved in lipid metabolism and inflammation control. mdpi.com
Table 2: Effect of Nitro-Oleic Acid (OA-NO2) on PPAR Isoforms
| PPAR Isoform | Effect | Effective Concentration (in vitro) | Cellular Model | References |
| PPARγ | Transactivation | ≥ 0.3 µM | MCF-7 cells | caymanchem.com |
| PPARγ | ~7-fold activation | 1 µM | Not specified | caymanchem.comcaymanchem.com |
| PPARγ | Adipogenesis | 3 µM | 3T3-L1 cells | caymanchem.comcaymanchem.com |
| PPARδ | Transactivation | Concentration-dependent | CV-1 cells | caymanchem.com |
| PPARα | Transactivation | Concentration-dependent | CV-1 cells | caymanchem.com |
Modulation of Signal Transduction Pathways
Redox Signaling Pathways (e.g., Nrf2/Keap1 Pathway Activation)
10-Nitrooleate is a potent activator of the Nrf2/Keap1 pathway, a central regulator of cellular antioxidant and cytoprotective responses. nih.govunil.ch The transcription factor Nrf2 is normally kept at low levels by its repressor protein, Keap1, which targets Nrf2 for proteasomal degradation. unil.chcsic.es
As an electrophilic molecule, 10-nitrooleate can covalently modify specific, highly reactive cysteine sensors on Keap1 via Michael addition. researchgate.net This alkylation induces a conformational change in Keap1, disrupting its ability to bind to Nrf2. unil.ch Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. csic.es Inside the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. csic.es This leads to the transcriptional upregulation of a broad suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and enzymes involved in glutathione synthesis. csic.es
Studies indicate that Nrf2 activation by nitro-fatty acids is a distinct signaling pathway from PPARγ activation and may require higher concentrations of the lipid mediator. nih.govcaymanchem.com This mechanism is a cornerstone of the protective effects of 10-nitrooleate against oxidative stress and inflammation. unil.ch
Transcription Factor Regulation (e.g., NF-κB, STAT3, RXRα, NR3C1, Heat Shock Transcription Factor)
Beyond PPARs and Nrf2, 10-nitrooleate modulates a range of other critical transcription factors, primarily through inhibitory covalent modifications. This allows for broad regulation of inflammatory and stress-response gene programs.
Nuclear Factor-κB (NF-κB): OA-NO2 is a known inhibitor of the NF-κB pathway, a key driver of pro-inflammatory gene expression. nih.govnih.gov The mechanism involves the direct nitroalkylation of the p65 subunit of NF-κB. nih.govnih.gov This modification impairs the ability of NF-κB to bind to DNA, thereby suppressing the transcription of its target genes, which include various cytokines and adhesion molecules. nih.govnih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway, implicated in inflammation and cell proliferation, is another target of OA-NO2. nih.gov Research demonstrates that OA-NO2 inhibits STAT3 activation by directly modifying the protein through nitroalkylation. researchgate.net This modification is reversible, suggesting a dynamic regulatory control. researchgate.net
Retinoid X Receptor Alpha (RXRα) and Glucocorticoid Receptor (NR3C1): Chemoproteomic approaches have identified RXRα and the glucocorticoid receptor (NR3C1) as novel protein targets for nitroalkylation. biorxiv.orgnih.gov Covalent modification of NR3C1 by nitro-oleate was shown to inhibit the binding of the synthetic glucocorticoid dexamethasone, indicating a direct functional consequence of the adduction. biorxiv.org
Heat Shock Transcription Factor (HSF): OA-NO2 is a potent activator of the heat shock response (HSR), a fundamental cellular protective mechanism. nih.gov It induces the activation of Heat Shock Transcription Factor 1 (HSF1), the master regulator of the HSR. Activated HSF1 drives the expression of heat shock proteins (HSPs), such as HSP70, which function as molecular chaperones to protect against protein misfolding and aggregation under stress conditions. The activation of HSR is considered a major pathway contributing to the cytoprotective effects of nitro-fatty acids. nih.gov
Table 3: Regulation of Key Transcription Factors by Nitro-Oleic Acid (OA-NO2)
| Transcription Factor | Effect of OA-NO2 | Molecular Mechanism | References |
| NF-κB (p65) | Inhibition | Direct nitroalkylation, inhibiting DNA binding. | researchgate.netnih.govnih.gov |
| STAT3 | Inhibition | Direct, reversible nitroalkylation, preventing activation. | biorxiv.orgresearchgate.netnih.gov |
| RXRα | Modification | Covalent adduction identified via chemoproteomics. | biorxiv.orgnih.gov |
| NR3C1 | Inhibition | Covalent modification, inhibiting ligand binding. | biorxiv.orgnih.gov |
| HSF1 | Activation | Induction of HSF1 activity and target gene expression (e.g., HSP70). | nih.gov |
Kinase and Phosphatase Activity Modulation (e.g., ERK1/2)
10-Nitrooleate also influences intracellular signaling cascades by modulating the activity of protein kinases, including components of the mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are crucial for transducing extracellular signals into cellular responses, including inflammation and cell growth.
Specifically, OA-NO2 has been shown to downregulate MAPK signaling in macrophages. nih.gov This includes blocking the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key kinase in the MAPK cascade. glpbio.com By inhibiting the phosphorylation and activation of ERK1/2 and other MAPKs, OA-NO2 can suppress the downstream inflammatory responses stimulated by agents like bacterial lipopolysaccharide (LPS). nih.govglpbio.com This modulation of kinase activity represents another layer of the anti-inflammatory action of nitro-fatty acids, working in concert with the regulation of transcription factors like NF-κB.
Influence on Mitochondrial Function and Bioenergetics
Mitochondria are central hubs for cellular metabolism and bioenergetics, with fatty acid oxidation being a critical process for energy production, especially in tissues with high energy demands. mdpi.com While direct studies on 10-nitrooleate-d17's effect on mitochondrial bioenergetics are specific, its role can be inferred from its function as a fatty acid signaling molecule.
As a derivative of oleic acid, 10-nitrooleate can serve as a substrate for mitochondrial β-oxidation, thereby directly participating in cellular energy metabolism. The process of fatty acid uptake and oxidation is tightly linked to mitochondrial dynamics; for instance, the presence of fatty acids can induce mitochondrial fission, a process essential for balancing fatty acid usage and storage. biorxiv.org
More significantly, the signaling actions of 10-nitrooleate have profound indirect effects on mitochondrial function. By activating PPARs (particularly PPARα and PPARγ), it upregulates the expression of genes essential for fatty acid transport and oxidation. medchemexpress.com Furthermore, by activating the Nrf2 pathway, 10-nitrooleate enhances the expression of antioxidant enzymes, such as mitochondrial superoxide (B77818) dismutase and components of the glutathione system, which are vital for protecting mitochondria from the oxidative stress generated during respiration. csic.es This helps maintain mitochondrial integrity and efficiency, preventing the downstream consequences of mitochondrial dysfunction. mdpi.com
Other Protein Targets and Their Functional Impact (e.g., STING, TLR2, ESYT2)
Beyond its well-documented effects on pathways like NF-κB and PPARγ, 10-Nitrooleate (10-NO2-OA), for which this compound serves as a deuterated internal standard, exerts its pleiotropic anti-inflammatory effects by interacting with a variety of other protein targets. bertin-bioreagent.comscribd.comcaymanchem.com The electrophilic nature of the nitroalkene moiety allows 10-NO2-OA to form covalent adducts with nucleophilic amino acid residues, such as cysteine and histidine, on target proteins. mdpi.comnih.gov This post-translational modification, known as nitroalkylation, can alter protein function, localization, and downstream signaling. Recent chemoproteomic studies have expanded the list of known targets, revealing a broader regulatory role for nitro-fatty acids in cellular processes. nih.govnih.gov Key among these other targets are the stimulator of interferon genes (STING), Toll-like receptor 2 (TLR2), and Extended Synaptotagmin 2 (ESYT2). nih.govresearchgate.net
Stimulator of Interferon Genes (STING)
A critical mechanism of 10-NO2-OA's anti-inflammatory action is the direct inhibition of the STING signaling pathway. mdpi.com STING is an adaptor protein essential for the innate immune response to cytosolic DNA, which, upon aberrant activation, can drive inflammatory diseases. nih.govnih.govfrontiersin.org Research shows that 10-NO2-OA can covalently modify STING through nitroalkylation. nih.govnih.gov This modification has been pinpointed to specific amino acid residues crucial for STING activation. nih.gov
Mass spectrometry analysis has identified that 10-NO2-OA targets two adjacent cysteine residues, Cys88 and Cys91, as well as a histidine residue at position 16 (His16) on the STING protein. nih.gov The modification of Cys88 and Cys91 is particularly significant as these sites are essential for the palmitoylation of STING, a post-translational modification required for its activation, translocation from the endoplasmic reticulum, and subsequent downstream signaling. nih.govfrontiersin.org By nitroalkylating these cysteine residues, 10-NO2-OA prevents STING palmitoylation. nih.govnih.gov This blockade inhibits the activation of TANK-binding kinase 1 (TBK1) and the transcription factor IRF3, ultimately leading to a reduced production and release of type I interferons (IFNs) and other pro-inflammatory cytokines. mdpi.comnih.govpnas.org This inhibitory effect on STING signaling has been observed in both human and murine cells and is independent of the PPARγ and Nrf2 pathways. pnas.org
Toll-like Receptor 2 (TLR2)
Toll-like Receptor 2 (TLR2) is a pattern recognition receptor that plays a role in the innate immune system by recognizing microbial components. nih.gov Recent global identification of proteins susceptible to nitroalkylation has revealed that TLR2 is a target of nitro-fatty acids. nih.govresearchgate.netresearchgate.net A chemoproteomic study using a clickable 9-nitro-oleic acid probe in THP-1 macrophages successfully identified TLR2 as one of several novel nitro-alkylated proteins. nih.govnih.gov
This finding indicates that 10-NO2-OA can directly interact with and covalently modify TLR2, suggesting a mechanism for immune modulation that is more direct than solely acting through downstream signaling nodes like NF-κB. While the precise functional consequences of TLR2 nitroalkylation by 10-NO2-OA are still under investigation, this interaction points to a much broader regulatory scope for nitro-fatty acids in inflammation and immune responses than previously understood. nih.gov The modification of a key receptor like TLR2 could directly influence its ability to bind ligands and initiate pro-inflammatory signaling cascades.
Extended Synaptotagmin 2 (ESYT2)
The same chemoproteomic approach that identified TLR2 also uncovered Extended Synaptotagmin 2 (ESYT2) as a novel protein target for nitroalkylation. nih.govresearchgate.netresearchgate.net ESYT2 is a transmembrane protein located in the endoplasmic reticulum (ER) that functions at ER-plasma membrane contact sites. nih.gov It plays a crucial role in tethering the two membranes and is implicated in the transfer of lipids, such as glycerolipids, between them. nih.gov
The identification of ESYT2 as a target suggests that 10-NO2-OA may influence cellular function by modulating lipid metabolism and transport. nih.govnih.gov By covalently modifying ESYT2, 10-NO2-OA could alter the formation of ER-plasma membrane contact sites or affect the efficiency of inter-membrane lipid transfer. The functional impact of this specific nitroalkylation event is an emerging area of research, but it highlights that the biological effects of 10-NO2-OA extend beyond inflammation to the regulation of fundamental cellular processes like lipid homeostasis. nih.gov
Data Tables
| Protein Target | Mechanism of Interaction | Site of Modification | Functional Impact | Reference |
|---|---|---|---|---|
| STING | Covalent modification (Nitroalkylation) | Cysteine 88 (Cys88), Cysteine 91 (Cys91), Histidine 16 (His16) | Inhibition of STING palmitoylation, blocking downstream signaling and reducing Type I Interferon release. | nih.govnih.gov |
| TLR2 | Covalent modification (Nitroalkylation) | Not yet specified in literature | Identified as a direct target; functional consequence under investigation. Suggests direct modulation of innate immune receptor signaling. | nih.govresearchgate.net |
| ESYT2 | Covalent modification (Nitroalkylation) | Not yet specified in literature | Identified as a direct target; potential modulation of lipid transfer at ER-plasma membrane contact sites. | nih.govresearchgate.net |
Cellular and Physiological Effects of 10 Nitrooleate D17
Regulation of Cellular Homeostasis
10-Nitrooleate (B15139382) plays a crucial role in maintaining cellular equilibrium by influencing key regulatory pathways. As endogenous signaling molecules, nitro-fatty acids like 10-nitrooleate are involved in the transduction of nitric oxide signaling. caymanchem.comcaymanchem.com A primary mechanism for this regulation is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. caymanchem.combiorxiv.org Activation of PPARγ by 10-nitrooleate influences a cascade of downstream events, including the regulation of genes involved in lipid metabolism and inflammation, thereby helping to restore cellular homeostasis. caymanchem.comimrpress.com Research suggests that 10-nitrooleate can modulate the expression of genes related to cholesterol synthesis and transport, further contributing to lipid homeostasis. imrpress.com
Table 1: Mechanisms of Cellular Homeostasis Regulation by 10-Nitrooleate
| Target Pathway/Receptor | Observed Effect | Cellular Context |
| PPARγ Activation | Induces transcription of target genes. caymanchem.comcaymanchem.com | 3T3-L1 preadipocytes, MCF-7 cells. caymanchem.comcaymanchem.com |
| Nitric Oxide Signaling | Acts as a mediator of cell function. caymanchem.comcaymanchem.com | General cellular function. caymanchem.com |
| Lipid Metabolism Gene Regulation | Modulates expression of genes for cholesterol synthesis/transport. imrpress.com | Hepatic cell models. imrpress.com |
Anti-Inflammatory Modulatory Actions in Cellular Models
10-Nitrooleate exhibits potent anti-inflammatory properties across a variety of cellular models. biorxiv.org These effects are attributed to its ability to modulate key inflammatory signaling pathways. In models of acute lung injury, pulmonary delivery of 10-nitrooleate reduced markers of inflammation, including the infiltration of neutrophils and the levels of pro-inflammatory cytokines. nih.govnih.gov The molecule has been shown to downregulate the expression of pro-inflammatory genes in alveolar macrophages, which are pivotal cells in regulating lung inflammation. nih.govnih.gov
A central mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway. biorxiv.orgnih.gov In primary human bronchial epithelial cells, 10-nitrooleate blocked the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. nih.gov Furthermore, it enhances the inhibitory binding of PPARγ to NF-κB, further suppressing its pro-inflammatory activity. nih.govnih.gov Studies also show that 10-nitrooleate can decrease the production of pro-inflammatory cytokines like CCL2, CCL5, and CXCL1 in systemic circulation during hypoxic conditions. nih.gov
Table 2: Anti-Inflammatory Effects of 10-Nitrooleate in Cellular Models
| Cellular Model | Key Finding | Mechanism |
| Murine Model of Acute Lung Injury | Reduced neutrophil infiltration and pro-inflammatory cytokines. nih.govnih.gov | Decreased NF-κB activity, increased PPAR-γ activity. nih.govnih.gov |
| Primary Human Bronchial Epithelial Cells | Blocked IκB phosphorylation and degradation. nih.gov | Enhanced inhibitory binding of PPARγ to NF-κB. nih.gov |
| Murine Peritoneal Macrophages (RAW 264.7) | Inhibited LPS-stimulated production of pro-inflammatory cytokines. nih.gov | Downregulation of NF-κB signaling. nih.gov |
| Hypoxia-Induced Murine Model | Attenuated systemic increase in cytokines (CCL2, CCL5, CXCL1). nih.gov | Not specified. |
Antioxidant and Cytoprotective Effects in Different Cellular Contexts
10-Nitrooleate demonstrates significant antioxidant and cytoprotective capabilities. These effects are often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. caymanchem.comnih.gov In a murine model of acute lung injury, treatment with 10-nitrooleate led to reduced oxidant stress, which was associated with increased activity of Nrf2. nih.govnih.gov Nrf2, in turn, can upregulate the expression of antioxidant enzymes and even PPAR-γ, creating a positive feedback loop that enhances the cell's defense against oxidative damage. nih.gov
The cytoprotective actions of 10-nitrooleate have been observed in various contexts. It has been shown to protect against cell death induced by toxins like 7-ketocholesterol. nih.gov In models of renal ischemia-reperfusion injury, a mixture of 9- and 10-nitrooleate reduced kidney damage and levels of inflammatory markers. caymanchem.com It also diminishes the generation of reactive oxygen species (ROS) in lung tissue and reduces superoxide (B77818) production in activated macrophages and pulmonary artery smooth muscle cells in vitro. nih.gov Furthermore, nitrated oleic acid has been shown to activate antioxidant signaling pathways when included in lipid nanoparticle formulations, reducing immune activation. echelon-inc.com
Table 3: Summary of Antioxidant and Cytoprotective Findings for 10-Nitrooleate
| Cellular Context | Effect | Proposed Mechanism |
| Murine Model of Acute Lung Injury | Reduced oxidant stress. nih.govnih.gov | Increased activity of the Nrf2 antioxidant transcription factor. nih.gov |
| Murine Neuronal N2a Cells | Prevention of 7-ketocholesterol-induced cell death. nih.gov | Reactivation of PI3-K and glutathione (B108866) peroxidase activities. nih.gov |
| Activated Macrophages & PASMCs | Decreased superoxide production. nih.gov | Not specified. |
| pDNA-LNP Formulations | Reduced immune activation and toxicity. echelon-inc.com | Activation of antioxidant signaling pathways. echelon-inc.com |
Effects on Cellular Viability and Apoptosis in In Vitro Models
The impact of 10-nitrooleate on cell viability and apoptosis is context-dependent, showing potential for both inducing cell death in cancer cells and protecting normal cells. In studies involving various cancer cell lines (A-549, HT-29, and FaDu), nitro-oleic acid suppressed viability and induced apoptotic cell death. nih.gov For the HT-29 colon cancer cell line, this was associated with an arrest of the cell cycle in the G2/M phase, an increase in the p21 protein, and a decrease in cyclin D1 expression. nih.gov
Conversely, in non-cancerous cell lines, the effects can be protective. For instance, resveratrol (B1683913) esters of oleic acid showed no significant impact on the apoptosis of normal human fibroblast (BJ) cells at concentrations that were cytotoxic to cancer cells. mdpi.com In the context of inflammation, 10-nitrooleate induces robust apoptosis of neutrophils, which is a key mechanism for resolving inflammation. nih.gov However, studies on hepatocytes subjected to lipid overload show complex effects, where mild steatosis increased apoptosis while severe steatosis seemed to reduce it, suggesting different cell death mechanisms may be at play depending on the severity of the cellular stress. mdpi.com
Table 4: Effects of 10-Nitrooleate on Cell Viability and Apoptosis
| Cell Line / Model | Effect | Associated Findings |
| HT-29 (Colon Cancer) | Suppressed viability, induced apoptosis. nih.gov | G2/M cell cycle arrest, increased p21, decreased cyclin D1. nih.gov |
| A549 (Lung Cancer), FaDu (Pharynx Cancer) | Suppressed viability, induced apoptosis. nih.gov | Cell line-specific effects. nih.gov |
| Neutrophils (Murine Model) | Induced robust apoptosis. nih.gov | Promotes resolution of inflammation. nih.gov |
| BJ (Normal Fibroblasts) | No significant effect on apoptosis. mdpi.com | Demonstrates selectivity compared to cancer cells. mdpi.com |
| HepG2 (Hepatocytes) | Increased apoptosis under mild steatosis; decreased under severe steatosis. mdpi.com | Time- and severity-dependent effects of lipid overload. mdpi.com |
Impact on Lipid Metabolism and Transport
10-Nitrooleate is a significant modulator of lipid metabolism and transport, primarily through its action as a PPAR agonist. caymanchem.combertin-bioreagent.com It activates PPARα, PPARβ/δ, and PPARγ. medchemexpress.com The activation of PPARγ is particularly noteworthy, as it is a master regulator of adipogenesis and insulin (B600854) sensitivity. caymanchem.comimrpress.com In vitro studies show that 10-nitrooleate effectively promotes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and enhances glucose uptake in these cells. caymanchem.comcaymanchem.com
Chemoproteomic analysis has revealed that proteins targeted by nitro-alkylation are highly enriched in pathways related to lipid metabolism and transport. biorxiv.org This suggests a broad regulatory role for nitro-fatty acids in these processes beyond PPAR activation. Research has also indicated that nitro-oleic acid can attenuate lipid metabolic disorders in animal models. caymanchem.com These bioactive lipids are known to regulate vascular tone, immune function, and adipose tissue functions. universiteitleiden.nl
Table 5: Influence of 10-Nitrooleate on Lipid Metabolism
| Cellular Process | Key Finding | Mechanism |
| Adipogenesis | Promotes differentiation of 3T3-L1 preadipocytes. caymanchem.comcaymanchem.com | Activation of PPARγ. caymanchem.comcaymanchem.com |
| Glucose Uptake | Increases glucose uptake in differentiated 3T3-L1 adipocytes. medchemexpress.comcaymanchem.com | Activation of PPARs. medchemexpress.com |
| Lipid Transport | Targets proteins involved in lipid transport pathways. biorxiv.org | Covalent modification (nitro-alkylation). biorxiv.org |
| Lipid Homeostasis | Attenuates lipid metabolic disorders. caymanchem.com | PPAR agonist activity. caymanchem.com |
Modulation of Immune Cell Function (e.g., Neutrophil Activation, Macrophage Infiltration)
10-Nitrooleate profoundly modulates the function of various immune cells, which is central to its anti-inflammatory effects. biorxiv.orgfrontiersin.org It significantly inhibits neutrophil chemotaxis, which is the migration of neutrophils to a site of infection or injury. nih.gov This effect is mediated through the activation of PPARγ. nih.gov Furthermore, 10-nitrooleate induces apoptosis in neutrophils, facilitating their clearance by alveolar macrophages and aiding in the resolution of inflammation. nih.gov
The compound also has a significant impact on macrophages. It reduces the infiltration of macrophages into inflamed tissues, as seen in models of hypoxia-induced pulmonary hypertension and angiotensin II-induced myocardial fibrosis. nih.govnih.gov 10-Nitrooleate modulates macrophage polarization, inhibiting both classically activated "M1-like" pro-inflammatory responses and alternatively activated "M2-like" regulatory/pro-fibrotic responses. nih.govnih.gov It achieves this by downregulating key signaling pathways such as STAT, MAPK, and NF-κB in macrophages. nih.gov This broad modulation of macrophage function highlights its potential to regulate diseases associated with dysregulated immune homeostasis. nih.gov
Table 6: Modulation of Immune Cell Function by 10-Nitrooleate
| Immune Cell | Effect | Model/Context |
| Neutrophils | Inhibited migration/chemotaxis. nih.gov | Sepsis model (CLP-induced). nih.gov |
| Neutrophils | Induced apoptosis. nih.gov | Allergic airway disease model. nih.gov |
| Macrophages | Reduced infiltration into lung tissue. nih.gov | Hypoxia-induced pulmonary hypertension. nih.gov |
| Macrophages | Reduced infiltration into myocardial tissue. nih.gov | Angiotensin II-induced myocardial fibrosis. nih.gov |
| Macrophages | Inhibited "M1-like" and "M2-like" activation. nih.gov | In vitro (LPS or IL-4 stimulation). nih.gov |
Analytical and Methodological Approaches for 10 Nitrooleate D17 Research
Advanced Mass Spectrometry-Based Quantification and Lipidomics Profiling (e.g., GC-MS, LC-MS/MS, LC-HRMS)
Mass spectrometry (MS) is the cornerstone for the analysis of 10-Nitrooleate-d17, which is primarily intended for use as an internal standard for the quantification of its non-deuterated counterpart, 10-nitrooleate (B15139382), by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.comlabchem.com.my This approach, known as stable isotope dilution, is essential for accurate lipidomics profiling.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of nitro-fatty acids in biological samples. mdpi.com Methods often employ Ultra-Performance Liquid Chromatography (UPLC) for separation, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comresearchgate.netnih.gov For the analysis of nitrooleate, the specific MRM transition of m/z 326 > 46, which corresponds to the loss of the nitro group (HNO2), is often monitored. researchgate.net The use of this compound as an internal standard corrects for analyte loss during sample preparation and for variations in instrument response, ensuring high accuracy and precision. nih.gov
High-resolution mass spectrometry (LC-HRMS) provides an additional layer of specificity, enabling the accurate identification of analytes in complex mixtures. caymanchem.com This is particularly important for distinguishing between isobaric species, which have the same nominal mass but different elemental compositions.
GC-MS is another powerful technique for fatty acid analysis. omicsdi.org For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, such as pentafluorobenzyl (PFB) esters. mdpi.comlipidmaps.org A validated GC-MS/MS method has been developed for the specific and accurate quantification of 9- and 10-nitrooleate isomers in human plasma, demonstrating the utility of this approach. lipidmaps.org
| Technique | Platform | Ionization Mode | Monitored Transition (m/z) for NO2-OA | Internal Standard | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | UPLC-Triple Quadrupole | Negative ESI | 326 > 46 | This compound | researchgate.netuniversiteitleiden.nl |
| GC-MS/MS | GC-Triple Quadrupole | ECNICI | Varies with derivatization (e.g., [M-PFB-HONO]⁻) | ¹⁵N-labelled NO₂-OA | lipidmaps.org |
| LC-HRMS | UPLC-Q-TOF | Negative ESI | Accurate mass measurement of parent and fragment ions | This compound | caymanchem.com |
Chromatographic Separation Techniques for Complex Biological Matrices
The analysis of 10-nitrooleate and its deuterated standard in biological matrices such as plasma, urine, or tissue extracts necessitates efficient separation from a multitude of other endogenous molecules. caymanchem.comsfrbm.orgashpublications.org Chromatographic techniques are essential for this purpose, reducing matrix effects like ion suppression that can interfere with mass spectrometric quantification. nih.gov
Reversed-phase ultra-performance liquid chromatography (RP-UPLC) is a common method for separating nitro-fatty acids. mdpi.comresearchgate.net Analytical columns such as the ACQUITY BEH C18 are frequently used, providing excellent resolution and fast separation times. mdpi.comresearchgate.net The separation is typically achieved using a gradient elution with a binary mobile phase system, for example, consisting of water and acetonitrile (B52724) with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization efficiency. mdpi.comresearchgate.net
Prior to chromatographic analysis, sample preparation often involves an extraction step. Solid-phase extraction (SPE) is a robust method used to extract and concentrate nitro-fatty acids from plasma and other biological fluids, effectively removing proteins and other interfering substances. nih.govlipidmaps.org
In Vitro Cellular and Subcellular Model Systems for Mechanistic Studies (e.g., MCF-7 cells, CV-1 cells, 3T3-L1 preadipocytes/adipocytes, THP1 macrophages, human endothelial cells)
In vitro cell models are indispensable for elucidating the molecular mechanisms of action of 10-nitrooleate. In these studies, this compound serves as the crucial internal standard to accurately quantify the uptake, metabolism, and concentration of the unlabeled 10-nitrooleate being investigated.
A variety of cell lines have been employed to study the effects of nitrooleate (as a mixture of 9- and 10-isomers):
MCF-7 cells: These human breast cancer cells have been used in reporter assays to demonstrate that nitrooleate induces the transactivation of peroxisome proliferator-activated receptor γ (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2). caymanchem.comsapphire-usa.com
CV-1 cells: In this African green monkey kidney fibroblast cell line, nitrooleate has been shown to induce the transactivation of PPARγ, PPARδ, and PPARα in a dose-dependent manner. caymanchem.comsapphire-usa.comresearchgate.net
3T3-L1 preadipocytes/adipocytes: These cells are a standard model for studying adipogenesis. Nitrooleate has been found to promote the differentiation of 3T3-L1 preadipocytes into adipocytes and to enhance glucose uptake in differentiated adipocytes. caymanchem.comcaymanchem.comcaymanchem.com
THP-1 macrophages: Human THP-1 monocytes, often differentiated into macrophages, are used to study inflammatory responses. In these cells, nitrooleate has been shown to modulate inflammatory pathways. researchgate.net They have also been used in chemoproteomic studies to identify the protein targets of nitro-fatty acids. nih.govresearchgate.net
Human endothelial cells (HUVECs): These cells are used to model the vascular endothelium. Studies have shown that nitrooleate can prevent inflammatory responses stimulated by tumor necrosis factor-alpha (TNFα) in HUVECs. researchgate.netnih.gov
| Cell Line | Organism/Tissue of Origin | Key Mechanistic Finding with Nitrooleate | Role of this compound | Reference |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | Induces PPARγ and Nrf2 transactivation | Internal standard for quantification | caymanchem.comsapphire-usa.com |
| CV-1 | Monkey Kidney Fibroblast | Induces PPARα, PPARδ, and PPARγ transactivation | Internal standard for quantification | caymanchem.comresearchgate.net |
| 3T3-L1 | Mouse Embryo | Promotes adipogenesis and glucose uptake | Internal standard for quantification | caymanchem.comcaymanchem.comcaymanchem.com |
| THP-1 | Human Monocyte (Leukemia) | Modulates inflammatory pathways; used for target identification | Internal standard for quantification | researchgate.netnih.govresearchgate.net |
| HUVEC | Human Umbilical Vein Endothelium | Inhibits TNFα-stimulated inflammatory responses | Internal standard for quantification | researchgate.netnih.gov |
In Vivo Animal Models for Investigating Biological Roles and Pathophysiological Relevance
To understand the biological and potential therapeutic roles of 10-nitrooleate in a whole-organism context, researchers utilize various animal models of disease. In these in vivo studies, this compound is essential for pharmacokinetic analyses, enabling the precise measurement of the administered unlabeled compound and its metabolites in different tissues and biological fluids. nih.gov
Studies using a mixture of 9- and 10-nitrooleate have demonstrated its effects in several models:
Mouse Models: In a mouse model of renal ischemia-reperfusion injury, nitrooleate administration was found to reduce kidney damage and inflammation. caymanchem.com It has also been shown to diminish the severity of lipopolysaccharide (LPS)-induced acute lung injury and to attenuate allergic airway disease in murine models. nih.govaai.org
Rat Models: In obese Zucker rats, a model for metabolic syndrome, nitrooleate was shown to have beneficial effects on metabolic disorders. caymanchem.commdpi.com Rat models are also used for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of nitro-fatty acids. nih.govbiorxiv.org
| Animal Model | Disease/Condition Studied | Key Finding with Nitrooleate Administration | Role of this compound | Reference |
|---|---|---|---|---|
| Mouse | Renal Ischemia-Reperfusion | Decreased plasma creatinine (B1669602) and tubular necrosis | Pharmacokinetic/dosimetry analysis | caymanchem.comcaymanchem.com |
| Mouse | Acute Lung Injury (LPS-induced) | Reduced lung edema, inflammation, and oxidant stress | Pharmacokinetic/dosimetry analysis | nih.gov |
| Mouse | Allergic Airway Disease | Attenuated airway hyperresponsiveness and inflammation | Pharmacokinetic/dosimetry analysis | aai.org |
| Rat (Obese Zucker) | Metabolic Syndrome | Attenuated lipid metabolic disorders and liver steatosis | Pharmacokinetic/dosimetry analysis | caymanchem.commdpi.com |
| Rat | Pharmacokinetics | Traced fatty acid metabolism and circulation time | Tracer and internal standard | nih.gov |
Application of Deuterium (B1214612) Labeling (d17) for Tracing and Quantitative Analysis
The key feature of this compound is the incorporation of seventeen deuterium (²H or D) atoms at positions 11 through 18 of the fatty acid chain. caymanchem.com This heavy isotope labeling is fundamental to its application in quantitative and metabolic research. mdpi.com
Stable isotope-labeled compounds are ideal internal standards for mass spectrometry because they have nearly identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention, and ionization efficiency) to their unlabeled, endogenous counterparts. nih.gov However, they are easily distinguished by their difference in mass. The significant mass increase of 17 daltons in this compound provides a clear separation from the unlabeled molecule in the mass spectrum, preventing any signal overlap and ensuring highly accurate quantification via the isotope dilution method. nih.govmdpi.com
This method involves adding a known amount of the deuterated standard to a biological sample before processing. nih.gov The ratio of the unlabeled analyte to the deuterated standard is then measured by MS. Because both compounds are affected similarly by sample loss during extraction and purification, this ratio remains constant and allows for the precise calculation of the original concentration of the unlabeled analyte. nih.gov Furthermore, deuterium-labeled fatty acids can be used as tracers to follow the metabolic fate of the fatty acid in vivo, tracking its incorporation into complex lipids, its breakdown through beta-oxidation, or its excretion. nih.govmdpi.com
Chemoproteomic Profiling Strategies for Target Identification
The biological effects of nitro-fatty acids are largely attributed to their ability to covalently modify proteins, a process known as nitro-alkylation. nih.govresearchgate.net This occurs via a Michael addition reaction, where nucleophilic residues on proteins (primarily cysteine and histidine) attack the electrophilic carbon of the nitroalkene moiety. mdpi.com Identifying the specific proteins that are targeted by 10-nitrooleate is crucial for understanding its signaling mechanisms.
Chemoproteomic strategies are employed for this purpose. nih.govresearchgate.net These approaches often utilize a modified version of the nitro-fatty acid that contains a "clickable" chemical handle, such as an alkyne or azide (B81097) group. nih.govacs.org This probe is introduced to cells or cell lysates, where it covalently adducts to its protein targets. nih.gov Following adduction, a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) is attached to the probe via a highly specific "click chemistry" reaction. nih.gov The tagged proteins can then be enriched (e.g., using streptavidin beads for biotin tags) and identified by mass spectrometry. nih.govresearchgate.net
Using this strategy with a clickable nitro-oleate probe in THP-1 macrophages, researchers have identified 184 potential protein targets, which are enriched in pathways related to lipid metabolism and transport. nih.gov These studies expand the known targets of nitro-fatty acids beyond well-characterized proteins like PPARγ, Keap1, and the p65 subunit of NF-κB, providing a broader view of their regulatory roles. nih.govnih.govmdpi.com In such experiments, this compound can be used as a competitor or a negative control (as it lacks the clickable handle) to ensure the specificity of the probe's interactions.
Role of 10 Nitrooleate D17 in Pre Clinical Disease Models and Pathophysiology
Modulation of Inflammatory Diseases in Experimental Models (e.g., Acute Lung Injury, Renal Ischemia-Reperfusion Injury)
In experimental models of inflammatory diseases, 10-nitrooleate (B15139382) has demonstrated significant therapeutic potential.
Acute Lung Injury (ALI): In a mouse model of lipopolysaccharide (LPS)-induced ALI, pulmonary delivery of 10-nitrooleate reduced key markers of lung inflammation and injury. nih.govresearchgate.netnih.gov This included decreased capillary leakage, lung edema, and infiltration of neutrophils into the lung. nih.govresearchgate.net Furthermore, it lowered plasma levels of pro-inflammatory cytokines and down-regulated the expression of pro-inflammatory genes in alveolar macrophages. nih.govnih.gov These effects are attributed to the activation of PPAR-γ and the antioxidant transcription factor Nrf2, coupled with the decreased activity of the pro-inflammatory transcription factor NF-κB. nih.govnih.gov Similarly, in a model of hyperoxia-induced acute lung injury (HALI), 10-nitrooleate attenuated the infiltration of inflammatory cells and alveolar-capillary leakage. researchgate.net It also reduced the up-regulation of pro-inflammatory cytokines like IL-6 and TNFα in the bronchoalveolar lavage fluid. researchgate.net
Renal Ischemia-Reperfusion Injury: Studies have shown that nitro-oleic acid protects the mouse kidney from ischemia and reperfusion injury. caymanchem.comcaymanchem.com In a mouse model, administration of 9(10)-nitrooleate decreased ischemia-induced increases in plasma blood urea (B33335) nitrogen, creatinine (B1669602), and TNF-α. caymanchem.com It also reduced kidney levels of myeloperoxidase and IL-1β, and lessened tubular necrosis and tubule dilation. caymanchem.com Nitrated fatty acids, in general, are strongly protective in various acute and chronic renal injury models. nih.gov
Allergic Airway Disease: In a murine model of allergic airway disease, pulmonary delivery of 10-nitro-oleic acid (OA-NO2) was found to reduce the severity of the disease. nih.gov A key finding was that OA-NO2 induced significant apoptosis of neutrophils and their subsequent phagocytosis by alveolar macrophages, a mechanism that may be particularly beneficial in severe, steroid-resistant asthma. nih.gov In primary human bronchial epithelial cells, OA-NO2 was observed to block the phosphorylation and degradation of IκB and enhance the inhibitory binding of PPARγ to NF-κB. nih.gov
Table 1: Effects of 10-Nitrooleate in Pre-clinical Models of Inflammatory Diseases
| Disease Model | Key Findings |
|---|---|
| Acute Lung Injury (LPS-induced) | Reduced capillary leakage, lung edema, neutrophil infiltration, and pro-inflammatory cytokines. nih.govresearchgate.netnih.gov |
| Acute Lung Injury (Hyperoxia-induced) | Attenuated inflammatory cell infiltration, alveolar-capillary leakage, and pro-inflammatory cytokines (IL-6, TNFα). researchgate.net |
| Renal Ischemia-Reperfusion Injury | Decreased plasma blood urea nitrogen, creatinine, and TNF-α; reduced kidney myeloperoxidase and IL-1β; lessened tubular necrosis. caymanchem.com |
| Allergic Airway Disease | Reduced severity of disease and induced neutrophil apoptosis and phagocytosis. nih.gov |
Contributions to Oxidative Stress-Related Conditions in Animal Models
Nitro-oleic acid has shown potential in conditions where oxidative stress is a significant contributor to pathology. medchemexpress.com In a rat hindlimb model of ischemia-reperfusion injury, nanoparticles delivering 10-nitro-octadec-9-enoic acid suppressed oxidative stress. ntno.org In hyperoxia-induced acute lung injury, 10-nitrooleate administration led to an increase in the expression of antioxidant proteins HO-1 and NQO1 in lung tissues. researchgate.net Furthermore, it reversed the hyperoxia-induced expression of mitophagy-associated markers, suggesting a role in restoring mitochondrial homeostasis. researchgate.net Non-alcoholic fatty liver disease (NAFLD) is another condition where oxidative stress plays a role, and 10-nitro-oleate has been studied for its protective effects in this context. nih.gov
Implications in Cardiovascular and Metabolic Research (e.g., Pulmonary Hypertension, Lipid Metabolic Disorders, Liver Steatosis, Adipogenesis, Glucose Uptake)
10-Nitrooleate has been investigated for its role in various cardiovascular and metabolic conditions.
Pulmonary Hypertension: In a hypoxia-induced murine model of pulmonary hypertension, 10-nitro-oleic acid (OA-NO2) was found to prevent and reverse the condition. nih.gov It significantly attenuated the hypoxia-induced increase in right ventricular systolic pressure and reduced the muscularization of small pulmonary vessels. nih.gov
Lipid Metabolic Disorders and Liver Steatosis: In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mice, nitrooleic acid was shown to attenuate lipid metabolic disorders and liver steatosis. caymanchem.com Furthermore, in a model of obesity-induced hepatic steatosis, electrophilic nitro-oleic acid was found to reverse the condition. nih.govnih.gov Treatment with nitro-oleic acid normalized hepatic triglyceride levels and significantly reversed hepatic steatosis. nih.gov
Adipogenesis and Glucose Uptake: A mixture of 9- and 10-nitrooleate (OA-NO2) has been shown to activate PPARγ, a key regulator of adipogenesis. caymanchem.combiomol.com At a concentration of 3 µM, it effectively promotes the differentiation of 3T3-L1 preadipocytes into adipocytes. caymanchem.combiomol.com The same concentration also induces glucose uptake in differentiated 3T3-L1 adipocytes. caymanchem.com
Table 2: Effects of 10-Nitrooleate in Pre-clinical Cardiovascular and Metabolic Models
| Condition | Model | Key Findings |
|---|---|---|
| Pulmonary Hypertension | Hypoxia-induced murine model | Prevented and reversed increases in right ventricular systolic pressure; reduced pulmonary vessel muscularization. nih.gov |
| Lipid Metabolic Disorders | DOCA-salt hypertensive mice | Attenuated lipid metabolic disorders. caymanchem.com |
| Liver Steatosis | DOCA-salt hypertensive mice & obesity-induced models | Attenuated and reversed hepatic steatosis; normalized hepatic triglyceride levels. caymanchem.comnih.gov |
| Adipogenesis | 3T3-L1 preadipocytes | Promoted differentiation into adipocytes. caymanchem.combiomol.com |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | Induced glucose uptake. caymanchem.com |
Potential Roles in Neurodegenerative and Renal Pathologies (Experimental Data)
The application of 10-nitrooleate and its deuterated standard extends to research in neurodegenerative and renal diseases.
Neurodegenerative Pathologies: While direct studies on 10-Nitrooleate-d17 in specific neurodegenerative models are limited, its use as an internal standard is relevant in metabolomic studies of these diseases. For instance, it has been included in oxidative stress profiling platforms for research into Parkinson's disease. europa.eu It is also mentioned in the context of oxylipin profiling in amyotrophic lateral sclerosis (ALS), where inflammation and oxidative stress are implicated. biorxiv.org
Renal Pathologies: As mentioned earlier, nitro-oleic acid demonstrates protective effects in mouse models of renal ischemia-reperfusion injury. caymanchem.comcaymanchem.com Furthermore, nitrated fatty acids are being investigated for their protective role against acute kidney injury in sickle cell disease, where they have been shown to induce the expression of the antioxidant enzyme HO-1 in renal tubular epithelial cells. nih.gov
Anti-tumorigenic Effects in Pre-clinical Cancer Models
Information regarding the specific anti-tumorigenic effects of this compound in pre-clinical cancer models is limited in the provided search results. However, it is noted that research efforts involving nitrated fatty acids are underway in the area of oncology. bertin-bioreagent.com
Future Directions and Translational Research Perspectives for Nitro Fatty Acids
Identification of Novel Molecular Targets and Signaling Networks
The biological effects of nitro-fatty acids are largely attributed to their ability to form covalent adducts with proteins, a process known as nitroalkylation. nih.gov This post-translational modification can alter protein function and trigger a cascade of signaling events. While early research identified key targets such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), recent studies have significantly expanded the known repertoire of nitro-fatty acid-interacting proteins. nih.govfrontiersin.org
Chemoproteomic profiling has emerged as a powerful tool for the global identification of proteins susceptible to nitroalkylation. In one study using a clickable nitro-fatty acid probe, 184 high-confidence nitro-alkylated proteins were identified in macrophages, the majority of which were novel targets. nih.gov These proteins are enriched in the endoplasmic reticulum and are involved in lipid metabolism and transport pathways. nih.gov This expanding list of targets helps to explain the pleiotropic effects of nitro-fatty acids.
Beyond the well-established activation of the Keap1-Nrf2 pathway and inhibition of NF-κB signaling, newer research has identified other crucial molecular targets. nih.govnih.gov These include:
Stimulator of Interferon Genes (STING): Nitro-fatty acids have been shown to inhibit STING signaling, which is critical in innate immunity and inflammatory responses to viral infections. nih.govpnas.org
Calcineurin: The phosphatase calcineurin, a key regulator of T-cell activation, has been identified as a target of nitro-oleic acid. pnas.org Nitroalkylation of calcineurin reduces the transcriptional activity of NFAT, thereby modulating pro-inflammatory cytokine production by T-cells. pnas.org
Heat Shock Factor 1 (HSF1): Nitro-oleic acid can activate HSF1, leading to the induction of a large group of heat shock proteins, which are crucial for cellular protection against stress. mdpi.com
CD36: This membrane protein, involved in fatty acid and cholesterol uptake in macrophages, is a direct target of nitro-fatty acids. frontiersin.org This interaction can reduce the accumulation of modified low-density lipoprotein, providing a potential mechanism for the athero-protective effects of these lipids. frontiersin.org
The identification of these novel targets and their associated signaling networks is crucial for a comprehensive understanding of the multifaceted roles of nitro-fatty acids in health and disease.
Table 1: Selected Novel Molecular Targets of Nitro-Fatty Acids
| Target Protein | Biological Function | Effect of Nitroalkylation | Reference |
| STING | Innate immune signaling | Inhibition of signaling cascade | nih.govpnas.org |
| Calcineurin | T-cell activation, phosphatase activity | Reduced NFAT transcriptional activity | pnas.org |
| HSF1 | Cellular stress response | Induction of heat shock proteins | mdpi.com |
| CD36 | Fatty acid and cholesterol uptake | Reduced lipid accumulation in macrophages | frontiersin.org |
| STAT3 | Signal transduction, gene activation | Covalent modification | nih.gov |
| RXRα | Nuclear receptor, gene regulation | Covalent modification | nih.gov |
Development of Advanced Analytical Techniques for Comprehensive Profiling of Nitro-Lipidomes
A significant challenge in nitro-fatty acid research is their low endogenous concentrations, often in the nanomolar to picomolar range. nih.gov This necessitates the development of highly sensitive and specific analytical techniques for their detection and quantification in complex biological matrices. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the primary methods used for the analysis of nitro-fatty acids. nih.gov However, the field is continually evolving, with the introduction of more advanced techniques for comprehensive "nitro-lipidome" profiling.
Some of the advanced analytical approaches include:
Supercritical Fluid Chromatography (SFC) coupled to High-Resolution Mass Spectrometry: This method offers the advantage of separating both polar and non-polar lipids in a single, rapid run, significantly reducing analysis time compared to traditional chromatographic methods. technologynetworks.com
Multi-dimensional Mass Spectrometry-based Shotgun Lipidomics (MDMS-SL): This technique allows for the direct analysis of lipid extracts without prior chromatographic separation, providing a high-throughput platform for lipidome analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR provides detailed structural information about lipid molecules and can be used to analyze lipid profiles in membranes. nih.govmdpi.com
The development of these advanced analytical workflows, combined with sophisticated data analysis and bioinformatics tools, is essential for a more complete understanding of the diversity and dynamics of the nitro-lipidome in various physiological and pathological states. technologynetworks.comnumberanalytics.com
Exploration of Specific Cellular and Tissue Responses in Complex Biological Systems
The anti-inflammatory and cytoprotective effects of nitro-fatty acids are being explored in a variety of complex biological systems and disease models. These studies are revealing specific cellular and tissue responses that underscore their therapeutic potential.
For instance, in models of vascular injury, nitro-oleic acid has been shown to inhibit neointimal hyperplasia, a key process in the development of restenosis after angioplasty. ahajournals.org This effect is mediated, at least in part, by the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. ahajournals.org
In the context of metabolic diseases, nitro-fatty acids have demonstrated protective effects against non-alcoholic fatty liver disease (NAFLD). Studies in mice have shown that nitro-oleic acid can reduce hepatic triglyceride accumulation and improve mitochondrial function. nih.gov
Furthermore, the role of nitro-fatty acids in modulating immune responses is an active area of investigation. As mentioned earlier, their ability to target calcineurin in T-cells highlights a specific mechanism by which they can control T-cell-mediated immune responses. pnas.org The discovery that nitro-fatty acids are formed in response to viral infections and can inhibit STING signaling points to their role as endogenous regulators of antiviral immunity. pnas.org
Strategic Integration of Isotopic Tracing for Mechanistic Discoveries
Isotopically labeled compounds, such as 10-Nitrooleate-d17, are indispensable tools for elucidating the mechanisms of action of nitro-fatty acids. bertin-bioreagent.comlabscoop.comcardiff.ac.uk this compound, which contains 17 deuterium (B1214612) atoms, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart, 10-nitrooleate (B15139382), by GC- or LC-MS. bertin-bioreagent.comlabscoop.comcardiff.ac.uk This stable isotope dilution mass spectrometry approach is crucial for overcoming the challenges associated with measuring the low endogenous levels of these lipids. cardiff.ac.ukcaymanchem.com
Beyond quantification, isotopic tracing is a powerful strategy for mechanistic studies. The use of nitro-fatty acids labeled with heavy isotopes like ¹³C and ¹⁵N has been instrumental in:
Defining Endogenous Generation: The synthesis of ¹³C, ¹⁵N, and ¹⁸O labeled nitro-fatty acids has been crucial for developing HPLC-based isotopic dilution mass spectrometry methods to define their endogenous generation, tissue levels, and metabolism. cardiff.ac.uk
Tracing Metabolic Fates: By administering isotopically labeled nitro-fatty acids, researchers can track their absorption, distribution, and incorporation into complex lipids like triglycerides and phospholipids. conicet.gov.ar This provides insights into their bioavailability and how they are trafficked within the body. conicet.gov.ar
Investigating Reaction Mechanisms: The use of ¹⁵N-labeled nitro-fatty acids can help to definitively determine if they are capable of releasing nitric oxide (•NO) by tracking the formation of ¹⁵N-labeled •NO or its downstream products. cardiff.ac.uk Similarly, using ¹⁵N-labeled nitrite (B80452) has helped to show that fatty acid nitration occurs in humans during digestion. cardiff.ac.uk
The strategic integration of stable isotope tracing with advanced analytical platforms like high-resolution mass spectrometry allows for compound lipid metabolic flux analysis (CL-MFA). biorxiv.org This approach enables the concurrent quantification of fatty acid synthesis, elongation, and other metabolic reactions, providing a dynamic view of lipid metabolism and how it is modulated by nitro-fatty acids. biorxiv.org Such mechanistic studies are vital for the rational design of nitro-fatty acid-based therapeutics.
Q & A
Basic Research Questions
Q. What is the role of 10-Nitrooleate-d17 in quantifying 10-nitrooleate using mass spectrometry?
- Answer : this compound is a deuterated internal standard used to improve the accuracy and precision of 10-nitrooleate quantification via GC- or LC-MS. Its isotopic labeling (17 deuterium atoms at positions 11, 11, 12, 12, 13, 13, 14, 14, 15, 15, 16, 16, 17, 17, 18, 18, and 18) ensures minimal overlap with the analyte’s mass spectrum while maintaining similar chromatographic behavior. Researchers typically spike it into samples at a known concentration to correct for matrix effects and instrument variability .
Q. How should this compound be stored to ensure stability?
- Answer : The compound must be stored at -20°C in tightly sealed vials to prevent degradation. Shipping should occur on wet ice to maintain stability, particularly in continental US regions. Prolonged exposure to room temperature or freeze-thaw cycles should be avoided to preserve isotopic integrity .
Q. Why are deuterium atoms incorporated at specific positions in this compound?
- Answer : The deuterium atoms are strategically placed at non-exchangeable positions (e.g., aliphatic carbons) to prevent isotopic exchange with solvents or biological matrices. This design ensures consistent mass spectral separation from the non-deuterated analyte (10-nitrooleate), minimizing interference during quantification .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters when using this compound as an internal standard?
- Answer : Key parameters include:
- Ionization mode : Electrospray ionization (ESI) in negative mode is preferred due to the compound’s nitro and carboxylate groups.
- Collision energy : Optimized to avoid fragmentation of the deuterated standard while maintaining sensitivity.
- Chromatographic separation : Use reversed-phase columns (e.g., C18) with acetonitrile/water gradients to resolve 10-nitrooleate and its deuterated analog. Calibration curves should validate linearity across expected physiological ranges .
Q. What strategies address discrepancies in quantification data when using deuterated internal standards like this compound?
- Answer : Discrepancies often arise from matrix effects or isotopic impurity. Mitigation strategies include:
- Matrix-matched calibration : Prepare standards in the same biological matrix as samples.
- Purity verification : Use high-resolution MS to confirm the absence of unlabeled contaminants.
- Cross-validation : Compare results with alternative methods (e.g., stable isotope dilution assays) .
Q. How should experimental designs account for the metabolic stability of this compound in signaling pathway studies?
- Answer : To track metabolic fate:
- Time-course experiments : Monitor deuterated vs. non-deuterated compound decay in cellular or in vivo models.
- Quenching protocols : Rapidly terminate reactions (e.g., liquid nitrogen snap-freezing) to prevent post-sampling degradation.
- Controls : Include vehicle-only and isotope-free groups to distinguish endogenous vs. exogenous metabolite pools .
Q. How can research questions on this compound align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Answer : For example:
- Novelty : Investigate understudied signaling mechanisms (e.g., PPARγ activation or nitro-fatty acid-protein adducts).
- Feasibility : Prioritize assays compatible with deuterated standards (e.g., targeted metabolomics over untargeted workflows).
- Ethics : Adhere to guidelines for handling non-human/non-veterinary compounds as specified in safety protocols .
Q. What steps ensure reproducibility when using this compound across laboratories?
- Answer : Standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
